![molecular formula C52H44F12FeO2P2 B13411548 [(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)” is an organometallic complex that features iron as its central metal atom This compound is characterized by its intricate structure, which includes multiple aromatic rings and phosphane ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iron with the specified ligands. The process may include:
Ligand Preparation: Synthesizing the phosphane and cyclopentadienyl ligands separately.
Coordination Reaction: Reacting the ligands with an iron precursor, such as iron(II) chloride, under controlled conditions.
Purification: Isolating the desired product through techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production of such organometallic compounds may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphines, carbonyl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions may result in new organometallic compounds with different ligands.
科学的研究の応用
Chemistry
Catalysis: This compound can serve as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: It can be used in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in studying biological processes at the molecular level.
Industry
Chemical Manufacturing: Employed in the synthesis of fine chemicals and intermediates.
Electronics: Utilized in the production of electronic components due to its conductive properties.
作用機序
The compound exerts its effects through the interaction of its iron center with various molecular targets. The phosphane and cyclopentadienyl ligands play a crucial role in stabilizing the iron center and facilitating its reactivity. The specific pathways involved depend on the type of reaction and the conditions under which it occurs.
類似化合物との比較
Similar Compounds
Ferrocene: Another iron-based organometallic compound with a simpler structure.
Iron Carbonyls: Compounds like iron pentacarbonyl, which feature carbonyl ligands instead of phosphane ligands.
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple trifluoromethyl and methoxy groups, which can significantly influence its reactivity and applications compared to simpler organometallic compounds.
特性
分子式 |
C52H44F12FeO2P2 |
|---|---|
分子量 |
1046.7 g/mol |
IUPAC名 |
[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C47H39F12O2P2.C5H5.Fe/c1-25-15-34(16-26(2)42(25)60-6)63(35-17-27(3)43(61-7)28(4)18-35)41-14-9-8-11-40(41)39-13-10-12-38(39)29(5)62(36-21-30(44(48,49)50)19-31(22-36)45(51,52)53)37-23-32(46(54,55)56)20-33(24-37)47(57,58)59;1-2-4-5-3-1;/h8-24,29H,1-7H3;1-5H;/q2*-1;+2/b40-39+;; |
InChIキー |
SFEINFLBDYXNGU-ZZMWOFSUSA-N |
異性体SMILES |
CC1=CC(=CC(=C1OC)C)P([C-]\2C=CC=C/C2=C\3/C=CC=C3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH-]1C=CC=C1.[Fe+2] |
正規SMILES |
CC1=CC(=CC(=C1OC)C)P([C-]2C=CC=CC2=C3C=CC=C3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH-]1C=CC=C1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


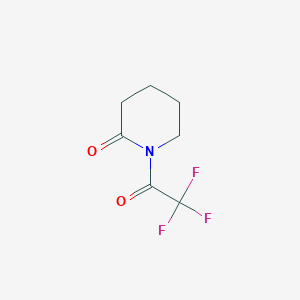

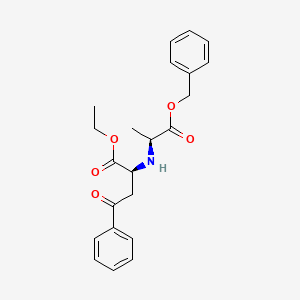
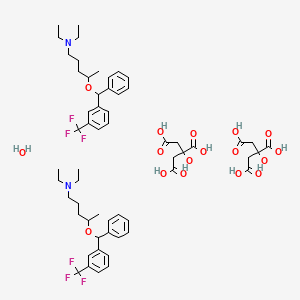


![[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13411500.png)

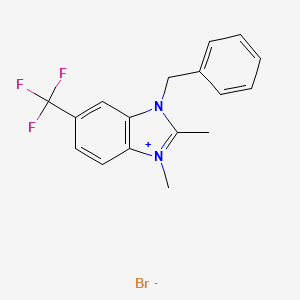
![[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride](/img/structure/B13411518.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13411524.png)
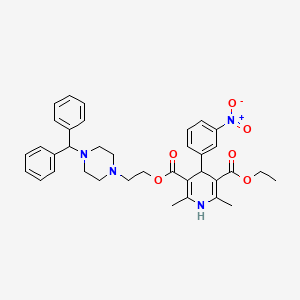
![Diethyl[3-(hydroxyamino)propyl]phosphonate](/img/structure/B13411534.png)
![3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester](/img/structure/B13411539.png)
